11-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

11-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Catalog Number: EVT-5300562
CAS Number:
Molecular Formula: C27H25BrN2O3
Molecular Weight: 505.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Based on the synthesis of similar compounds described in the provided literature [, , , ], a plausible synthetic pathway for 11-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one could involve a multi-step process:

Molecular Structure Analysis

Based on the structural information available for related compounds [], 11-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one likely possesses a tricyclic core structure comprising a seven-membered diazepine ring fused to two benzene rings. The 2-bromophenyl group is expected to be at the 11 position and the 3,4-dimethoxyphenyl group at the 3 position of the diazepine ring.

Mechanism of Action
  • Appearance: Likely a solid, potentially crystalline, based on similar structures [].
  • Spectroscopic Properties: Characterizable via techniques like IR, NMR (1H and 13C), and mass spectrometry, as seen with analogous compounds [, , ].

11-[(o- m- and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series encompasses eleven novel derivatives of 11-[(o- m- and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones synthesized and characterized for potential central nervous system activity. []
  • Relevance: These compounds share the core 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one structure with 11-(2-Bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. The variations lie in the substituents on the phenyl ring at the 11-position and the presence of a chlorine atom at the 8-position instead of a substituted phenyl group like in the target compound.

11-[(o-; and p-substituted)-phenyl]-8-[(o-; m-;p-methoxy)phenylthio]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1h-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series includes twelve novel 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-l-ones synthesized and characterized for potential pharmacological properties. []
  • Relevance: These compounds, like those in entry 1, share the central 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one scaffold with 11-(2-Bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. They differ in the substituents at the 8- and 11-positions. This series features a (methoxy)phenylthio group at the 8-position and various substituents on the phenyl ring at the 11-position, compared to the dimethoxyphenyl group at the 3-position and the bromophenyl group at the 11-position in the target compound.

11-(o-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hemiethanol solvate

  • Compound Description: This specific compound was synthesized and its structure confirmed through X-ray crystallography to understand its conformational properties. [] It is noted for its potential use as a tranquilizer, muscle relaxant, and antispasmodic. []
  • Relevance: This compound shares the core structure of 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one with 11-(2-Bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. The main difference lies in the substituents at the 3- and 11-positions. This compound has dimethyl substitution at the 3-position and an o-chlorophenyl group at the 11-position, in contrast to the 3-(3,4-dimethoxyphenyl) and 11-(2-bromophenyl) substitutions in the target compound.

3,3-dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series comprises twelve novel derivatives of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones synthesized and characterized for potential central nervous system activity, particularly as anticonvulsants and treatments for schizophrenia. []
  • Relevance: Similar to the previous entries, these compounds are structurally analogous to 11-(2-Bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, sharing the 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one core. The key differences lie in the substituents. This series features a (methoxy)phenoxy group at the 8-position and various substituents on the phenyl ring at the 11-position, while the target compound has a dimethoxyphenyl group at the 3-position and a bromophenyl group at the 11-position.

Properties

Product Name

11-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

IUPAC Name

6-(2-bromophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Molecular Formula

C27H25BrN2O3

Molecular Weight

505.4 g/mol

InChI

InChI=1S/C27H25BrN2O3/c1-32-24-12-11-16(15-25(24)33-2)17-13-22-26(23(31)14-17)27(18-7-3-4-8-19(18)28)30-21-10-6-5-9-20(21)29-22/h3-12,15,17,27,29-30H,13-14H2,1-2H3

InChI Key

ZXGZRUNIFWRNBD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5Br)C(=O)C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5Br)C(=O)C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.